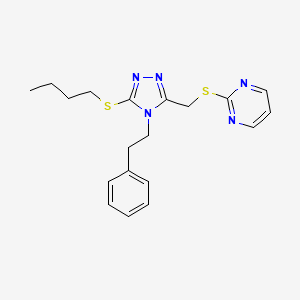
2-(((5-(butylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The intermediate triazole compound reacts with 2-chloropyrimidine in a substitution reaction.
The presence of a base, such as potassium carbonate, is essential for facilitating this reaction.
Industrial Production Methods: While laboratory-scale synthesis is well-documented, industrial-scale production would likely involve optimizing these steps for yield, purity, and cost-effectiveness. This might include continuous flow synthesis to streamline the process and reduce waste.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis typically begins with commercially available starting materials. The general procedure involves:
Formation of 5-(butylthio)-4-phenethyl-4H-1,2,4-triazole:
Starting with phenethylamine and butylthiol.
Condensation with formamide to form the triazole ring.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(((5-(butylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine can undergo various chemical reactions:
Oxidation:
Possible oxidation of the thioether group to a sulfone or sulfoxide.
Common reagents: Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reduction:
Reduction of any existing oxidized sulfur groups back to thioethers.
Common reagents: Sodium borohydride, lithium aluminum hydride.
Substitution:
Nucleophilic substitution reactions on the pyrimidine ring.
Common reagents: Alkyl halides, sodium azide.
Major Products:
Sulfoxides and sulfones from oxidation reactions.
Reduced thioether forms from reduction reactions.
Substituted derivatives from nucleophilic substitution reactions.
Applications De Recherche Scientifique
Chemistry:
Catalysis: Its complex structure makes it a candidate for use as a ligand in catalytic processes.
Material Science: Potential use in creating new materials with specific electronic properties.
Biology and Medicine:
Pharmacology: Explored for its potential as a therapeutic agent due to the bioactivity of its structural motifs.
Enzyme Inhibition: Its triazole and pyrimidine rings make it a potential inhibitor for various enzymes.
Industry:
Agrichemicals: Possible use in designing new pesticides or herbicides.
Dyes and Pigments: Its structure can be modified to create novel dyes.
Mécanisme D'action
Mechanism of Action: The compound interacts with biological targets primarily through its triazole and pyrimidine rings, which can form strong hydrogen bonds and coordinate with metal ions. These interactions can disrupt the normal function of enzymes, leading to inhibitory effects.
Molecular Targets and Pathways Involved:
Enzymes: Targets may include kinases and proteases.
Cell Signaling Pathways: Potential influence on pathways involving these enzymes, impacting cellular processes such as proliferation and apoptosis.
Comparaison Avec Des Composés Similaires
2-((5-(methylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methylthio)pyrimidine
2-((5-(ethylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methylthio)pyrimidine
2-((5-(butylthio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methylthio)pyrimidine
Propriétés
IUPAC Name |
2-[[5-butylsulfanyl-4-(2-phenylethyl)-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5S2/c1-2-3-14-25-19-23-22-17(15-26-18-20-11-7-12-21-18)24(19)13-10-16-8-5-4-6-9-16/h4-9,11-12H,2-3,10,13-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRSLKTQIUMOGAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NN=C(N1CCC2=CC=CC=C2)CSC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![ethyl 5-(2-chlorophenyl)-7-methyl-2,4-dioxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2807883.png)
![N-(2,4-difluorophenyl)-2-{[4-(3,4-difluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2807884.png)

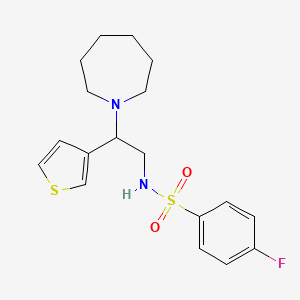
![6-ethoxy-1-[(3-fluorophenyl)methyl]-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one](/img/structure/B2807888.png)
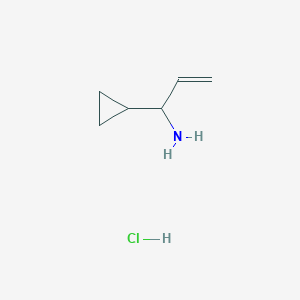
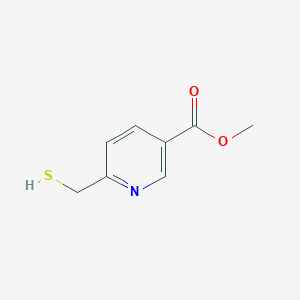
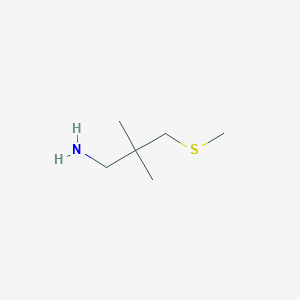
![1-(4-fluorophenyl)-3-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea](/img/structure/B2807894.png)
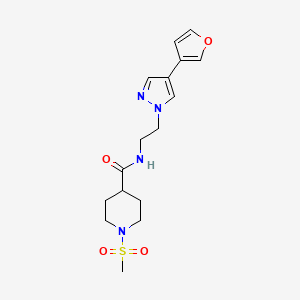
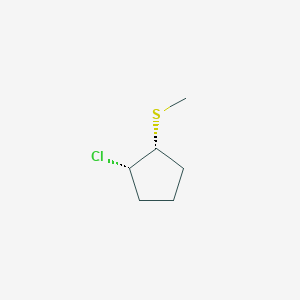

![Methyl 3-[(2-chloroacetyl)amino]-3-(3-methylphenyl)propanoate](/img/structure/B2807902.png)
![{[(4-Chloro-3,5-dimethyl-1H-pyrazol-1-YL)methyl]thio}acetic acid](/img/structure/B2807905.png)
